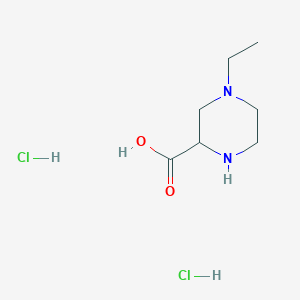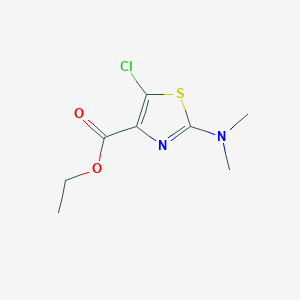
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as erbium triflate can be used to enhance the efficiency of the reactions . The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the benzoic acid moiety.
Wissenschaftliche Forschungsanwendungen
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Wirkmechanismus
The mechanism of action of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell division . This mechanism is crucial for its antimicrobial and antifungal activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole structure.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Uniqueness
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is unique due to its specific combination of an imidazole ring with a benzoic acid moiety. This structure allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
4-[(1-ethyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-10(16)7-13-12(15)14-9-5-3-8(4-6-9)11(17)18/h3-6H,2,7H2,1H3,(H,13,14)(H,17,18) |
InChI-Schlüssel |
BGIKMRJLODZPAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CN=C1NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)



